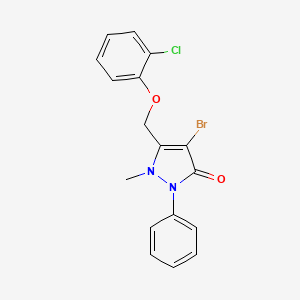

4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Description

The compound 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a pyrazolin-5-one derivative featuring a bromine atom at position 4, a 2-chlorophenoxy methyl group at position 3, and a phenyl ring at position 1. This structure combines halogenated aromatic substituents with a pyrazolone core, a scaffold known for diverse biological activities, including antioxidant, anti-inflammatory, and anticonvulsant properties .

Properties

IUPAC Name |

4-bromo-5-[(2-chlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O2/c1-20-14(11-23-15-10-6-5-9-13(15)19)16(18)17(22)21(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFPHXKQECOPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The conventional reflux method leverages ethyl acetoacetate and substituted phenylhydrazines as foundational precursors. Ethyl acetoacetate reacts with phenylhydrazine derivatives under acidic reflux conditions to form 3-methyl-1-phenylpyrazol-5-one intermediates. Subsequent bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF), followed by the introduction of the (2-chlorophenoxy)methyl group via nucleophilic substitution.

Key steps include:

- Cyclocondensation of ethyl acetoacetate with 2-chlorophenylhydrazine to form 3-methyl-1-(2-chlorophenyl)pyrazol-5-one.

- Bromination at the 4-position using NBS under inert conditions.

- Alkylation with 2-chlorophenoxymethyl chloride in the presence of a base such as potassium carbonate.

Optimization and Yield Considerations

Reflux durations of 10–12 hours in ethanol or acetic acid solvents yield crude products requiring purification via recrystallization from ethanol-water mixtures. Typical yields range from 58% to 62%, with melting points between 201–232°C. Prolonged reaction times or excessive bromination agents may lead to di-brominated byproducts, necessitating careful stoichiometric control.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the synthesis of pyrazolin-5-one derivatives. A mixture of 3-methyl-1-phenylpyrazol-5-one precursors, 2-chlorophenoxymethyl chloride, and brominating agents undergoes pulsed microwave irradiation (5–6 minutes) in acetic acid, achieving yields of 96–98%. This method reduces side reactions and improves regioselectivity due to uniform heating.

Comparative Advantages Over Conventional Methods

- Time Efficiency : Reaction completion in minutes vs. hours.

- Yield Improvement : Near-quantitative yields due to minimized thermal degradation.

- Solvent Reduction : Lower volumes of acetic acid (5 mL vs. 15 mL) enhance green chemistry metrics.

Cyclocondensation and Post-Modification Strategies

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 3-methyl-1-phenylpyrazol-5-one and 2-chlorophenoxyacetyl chloride in alkaline media forms the target compound’s backbone. This method requires anhydrous conditions and catalysts like palladium(II) acetate to facilitate C–C bond formation.

Bromination Techniques

Electrophilic bromination using bromine in glacial acetic acid introduces the 4-bromo substituent. Alternative agents such as CuBr₂ in dimethylformamide (DMF) offer improved selectivity, particularly in avoiding ring bromination.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity and Stability

Recrystallization from dichloromethane-hexane mixtures yields >99% purity. The compound exhibits stability under ambient conditions but degrades upon prolonged exposure to UV light.

Industrial and Pharmacological Implications

Scalability Challenges

While microwave methods offer high efficiency, industrial-scale synthesis remains constrained by equipment costs. Conventional reflux remains prevalent in bulk production due to lower infrastructure requirements.

Biological Activity Correlation

Structural analogs of 4-bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one demonstrate antimicrobial and anti-inflammatory activities, suggesting potential pharmacological applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is a primary site for nucleophilic substitution due to its electrophilic nature.

Example :

Under palladium-catalyzed conditions (e.g., Pd(PPh₃)₄), the bromine undergoes cross-coupling with arylboronic acids to form biaryl derivatives. This is analogous to reactions observed in brominated pyrazole systems .

Condensation Reactions Involving the Pyrazolinone Core

The pyrazolinone ring (with a carbonyl group at position 5) participates in condensation reactions.

Example :

Reaction with hydrazine forms pyrazolo-pyrazolinone derivatives, as seen in structurally similar compounds .

Functionalization of the Chlorophenoxy Group

The 2-chlorophenoxy methyl group can undergo ether cleavage or substitution.

| Reaction Type | Reagents/Conditions | Expected Product | Key References |

|---|---|---|---|

| Ether Cleavage | HBr/AcOH, Δ | Phenol derivatives | |

| SNAr Substitution | K₂CO₃, nucleophiles | Phenoxy-substituted analogs |

Example :

Cleavage with HBr/AcOH yields 3-(hydroxymethyl)-4-bromo-2-methyl-1-phenylpyrazolin-5-one and 2-chlorophenol .

Oxidation and Reduction Reactions

The pyrazolinone ring and substituents are redox-active.

| Reaction Type | Reagents/Conditions | Expected Product | Key References |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives | |

| Reduction | LiAlH₄ | Pyrazolidinone derivatives |

Example :

Reduction with LiAlH₄ converts the carbonyl group at position 5 to a hydroxyl group, forming a pyrazolidinone analog .

Photochemical and Radical Reactions

The bromine and chlorophenoxy groups may participate in radical-mediated pathways.

| Reaction Type | Reagents/Conditions | Expected Product | Key References |

|---|---|---|---|

| Radical Bromination | NBS, AIBN | Additional brominated sites | |

| Photolytic Cleavage | UV light, CCl₄ | Dehalogenated products |

Example :

Under UV light, the C–Br bond undergoes homolytic cleavage, generating a radical intermediate that can dimerize or abstract hydrogen .

Biological Activity and Pharmacological Modifications

While not a direct chemical reaction, the compound’s bioactivity is modulated through structural analogs:

| Modification | Biological Target | Key References |

|---|---|---|

| Suzuki-coupled aryl derivatives | Anticancer agents | |

| Hydrazone formation | Anticonvulsant activity |

Example :

Suzuki-coupled analogs exhibit antiproliferative effects against leukemia cell lines (IC₅₀: 3–10 µM) .

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Halogen Substituent Variations

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

- Structural Difference: The 4-bromophenoxy group replaces the 2-chlorophenoxy group.

- The para-bromo substitution could alter steric interactions in biological targets compared to the ortho-chloro analogue .

MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one)

- Structural Difference: Lacks halogen substituents and the phenoxy methyl group.

- Impact : MCI-186 exhibits antioxidant and anti-ischemic effects via free radical scavenging. The absence of halogens in MCI-186 suggests that the target compound’s bromine and chlorine substituents may confer distinct bioactivity profiles, such as altered binding kinetics or enhanced stability .

Substituent Position and Activity Trends

Quinazolin-4-(3H)-one Derivatives

- Key Finding: In quinazolinone derivatives, 2-(2,4-dichlorophenoxy) substituents showed higher anticonvulsant activity than 2-(2-chlorophenoxy) analogues. For example, compound 7f (2,4-dichloro-substituted) was more active than 7e (2-chloro-substituted) .

- Implication for Target Compound: The target’s single 2-chlorophenoxy group may result in moderate activity compared to dichloro analogues. However, the bromine at position 4 could compensate by introducing unique electronic effects.

3-Substituted Pyrazolones

- The target compound lacks this group but retains halogenated aromatic interactions, suggesting differences in metal-binding capacity and target specificity .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

- Target Compound : Molecular weight ~438.11 (calculated based on ’s analogue).

- Comparison: 4-Bromo-4-bromophenoxy analogue: Similar molecular weight (438.11) but higher lipophilicity due to bromine’s larger size . MCI-186: Lower molecular weight (174.2) and higher solubility due to absence of halogens .

Hydrogen Bonding and Crystal Packing

- Pyrimidine-Pyrazole Hybrids (–9): Bromine and nitrogen atoms participate in N–H⋯O and C–H⋯Br interactions, stabilizing crystal structures.

Anticonvulsant Potential

- Quinazolinone Derivatives: Activity correlates with halogen positioning; 2,4-dichloro > 2-chloro > phenoxy. The target’s 2-chlorophenoxy group aligns with moderately active compounds like 7e, but its pyrazolone core may redirect mechanism-of-action compared to quinazolinones .

Antioxidant Activity

- MCI-186 : Inhibits lipid peroxidation (IC50 = 15.0 μM in brain homogenates). The target compound’s bromine may enhance radical scavenging via electron-withdrawing effects, though this requires experimental validation .

Biological Activity

The compound 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one belongs to the pyrazolone class of compounds, which have garnered attention for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 4-position, a chlorophenoxy group, and a pyrazolone moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways.

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-Pyrazole | MCF-7 | 25.0 | Induction of apoptosis via caspase activation |

| 3-Chloro-Pyrazole | HCT116 | 30.5 | Inhibition of NF-kB signaling |

| 2-Methyl-Pyrazole | HepG2 | 22.8 | ROS generation leading to cell death |

In a study focusing on related pyrazolone compounds, it was found that they could effectively induce apoptosis in MCF-7 breast cancer cells through the activation of caspases (caspase 3/7) and modulation of pro-apoptotic factors like p53 and Bax .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolone derivatives has also been explored. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: COX Inhibition by Pyrazolone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 4-Bromo-Pyrazole | 15.0 | 10.0 |

| 3-Chloro-Pyrazole | 12.5 | 9.5 |

These findings suggest that the compound may possess dual functionality as an anti-inflammatory agent alongside its anticancer properties.

The mechanisms underlying the biological activities of pyrazolone derivatives are multifaceted:

- Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways are critical for the anticancer effects observed in various studies.

- Inhibition of NF-kB : This pathway is often targeted in cancer therapy due to its role in cell survival and proliferation.

- Oxidative Stress : Some pyrazolone derivatives induce oxidative stress in cancer cells, leading to cell death through ROS generation .

Case Study 1: Efficacy Against Breast Cancer

A recent study evaluated the efficacy of a series of pyrazolone derivatives against MCF-7 breast cancer cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-halogenated counterparts. The most effective compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Case Study 2: Anti-inflammatory Evaluation

Another investigation assessed the anti-inflammatory properties of similar pyrazolone compounds using an animal model of inflammation induced by carrageenan. The results showed a marked reduction in paw edema in treated groups compared to controls, suggesting significant anti-inflammatory activity .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, and how is the reaction progress monitored?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the formation of the pyrazolone core via cyclocondensation of substituted hydrazines with β-keto esters. The 2-chlorophenoxymethyl group is introduced through nucleophilic substitution or Mitsunobu reactions. Key steps include:

- Cyclization: Use of ethanol or DMF as solvents at 80–100°C for 6–12 hours.

- Functionalization: Reaction with 2-chlorophenoxymethyl chloride in the presence of K₂CO₃ as a base.

- Bromination: NBS (N-bromosuccinimide) or Br₂ in CCl₄ at 0–5°C to introduce the bromo group .

Monitoring: TLC (hexane:ethyl acetate, 3:1) and in-situ FTIR to track carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500 cm⁻¹) bond formation .

Advanced: How can conflicting NMR spectral data (e.g., pyrazoline proton splitting patterns) be resolved during structural validation?

Methodological Answer:

Contradictions in ¹H NMR signals, particularly for pyrazoline ring protons (e.g., dd or multiplet patterns at δ 3.0–4.5 ppm), arise from conformational flexibility. To resolve this:

- Perform VT-NMR (variable-temperature NMR) in DMSO-d₆ or CDCl₃ to assess dynamic effects.

- Use COSY and NOESY to confirm coupling between pyrazoline CH₂ groups and adjacent substituents.

- Compare with literature data for analogous compounds (e.g., 3-(4-bromophenyl)-5-[4-(2,4-dichlorophenylmethoxy)phenyl]pyrazolines), where pyrazoline protons appear as dd at δ 3.03–3.40 ppm .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

- FTIR:

- ¹H NMR (DMSO-d₆):

- Pyrazoline CH₂ protons: δ 3.0–4.5 ppm (dd or multiplet).

- Aromatic protons: δ 6.7–7.5 ppm (multiplet for phenyl and chlorophenoxy groups).

- Mass Spectrometry: Look for [M+H]⁺ or [M+Na]⁺ peaks. For example, a related compound (m/z 564) showed fragmentation consistent with loss of Br and Cl substituents .

Advanced: How can reaction yields be optimized for the bromination step while minimizing side-product formation?

Methodological Answer:

- Controlled Bromination: Use NBS instead of Br₂ to reduce over-bromination. Maintain temperatures ≤5°C and a molar ratio of 1:1.05 (substrate:NBS) .

- Solvent Choice: Dichloromethane or CCl₄ enhances selectivity due to low polarity.

- Quenching: Add Na₂S₂O₃ immediately post-reaction to neutralize excess brominating agents.

- Purification: Column chromatography (SiO₂, hexane:ethyl acetate gradient) isolates the product from dibrominated byproducts .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3) or ethyl acetate/hexane mixtures. The compound’s low solubility in cold water aids crystallization.

- Column Chromatography: SiO₂ (60–120 mesh) with hexane:ethyl acetate (4:1 to 1:1) gradient. Monitor fractions by TLC (Rf ~0.5 in 3:1 hexane:EA).

- HPLC-Prep: For high-purity applications, use a C18 column with acetonitrile:water (70:30) at 2 mL/min .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electrophilic centers. The 2-chlorophenoxymethyl group’s electron-withdrawing effect increases susceptibility to nucleophilic attack at the methylene position.

- Fukui Indices: Calculate to identify nucleophilic (f⁻) and electrophilic (f⁺) sites. The pyrazolinone carbonyl oxygen typically shows high f⁻, while the bromine-bearing carbon has high f⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.